molecular formula C13H12N6O3 B5234723 5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B5234723
M. Wt: 300.27 g/mol
InChI Key: DGNKIRJCHUBLQD-UHFFFAOYSA-N
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Description

The compound 5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, a nitrogen-rich bicyclic scaffold known for diverse pharmacological activities, including antimicrobial, antitumor, and herbicidal properties . Its structure features:

  • A 5-methyl group on the pyrimidine ring.
  • A 2-nitrophenyl substituent at position 7, introducing electron-withdrawing effects.

Synthetic routes for analogous compounds involve multicomponent reactions (MCRs) using aldehydes, acetoacetamides, and 3-amino-1,2,4-triazoles under green conditions (e.g., water/ethanol solvents or molten-state additives like TMDP) . The nitro group at the phenyl ring’s ortho position distinguishes it from derivatives with para-substituted electron-donating or bulky groups, influencing both reactivity and biological activity .

Properties

IUPAC Name

5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O3/c1-7-10(12(14)20)11(18-13(17-7)15-6-16-18)8-4-2-3-5-9(8)19(21)22/h2-6,11H,1H3,(H2,14,20)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNKIRJCHUBLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680187
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Key structural variations in related compounds include modifications to the phenyl ring (position 7), triazole substituents, and the carboxamide group. Selected examples and their properties are summarized in Table 1 .

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 7) Key Properties Biological Activity Reference
Target Compound 2-Nitrophenyl Mp: 273–276°C; IR: 1557, 1320 cm⁻¹ (NO₂); Solubility: Moderate in DMSO Antibacterial (Enterococcus)
Compound 1 4-Isopropylphenyl Mp: N/A; Yield: 80%; Solubility: High in DMSO Antibacterial
Compound 10 4-Isopropoxyphenyl Mp: N/A; Yield: 80%; IR: Enhanced lipophilicity Antibacterial
Compound 13 4-Methylthiophenyl Mp: N/A; Yield: 79%; Solubility: Moderate Antibacterial
Compound 5l 3,4,5-Trimethoxyphenyl Mp: 249.7–250.3°C; HRMS: 481.1823 Anticancer (IC₅₀: <10 µM)
Triazavirin® 2-Methylthio-6-nitro Mp: N/A; Water-soluble sodium salt Antiviral
Key Observations:
  • Electron-withdrawing groups (e.g., nitro at position 2) reduce solubility in polar solvents but enhance stability and target binding via resonance effects .
  • Bulky substituents (e.g., 4-isopropylphenyl) may hinder membrane penetration, reducing bioavailability .
  • Methoxy groups (e.g., 3,4,5-trimethoxyphenyl in Compound 5l) improve anticancer activity by enhancing interactions with hydrophobic enzyme pockets .
Antibacterial Activity:
  • The 2-nitrophenyl group in the target compound shows moderate activity against Enterococcus, while 4-methylthiophenyl (Compound 13) exhibits higher potency, likely due to improved membrane interaction .
  • Carboxamide vs. Sulfonamide : Carboxamide derivatives (e.g., target compound) prioritize hydrogen bonding with bacterial enzymes, whereas sulfonamides (e.g., herbicidal triazolopyrimidines) target plant acetolactate synthase (ALS) .
Anticancer Activity:
  • Compound 5l (3-hydroxy-4-methoxyphenyl substituent) demonstrates IC₅₀ values <10 µM against cancer cells, outperforming the target compound. The trimethoxyphenyl group enhances DNA intercalation or kinase inhibition .
Herbicidal Activity:
  • Triazolopyrimidine sulfonamides (e.g., ALS inhibitors) rely on sulfonyl groups for phytotoxicity, unlike carboxamide derivatives, which lack herbicidal effects .

Q & A

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., CB2 receptors) .
  • Pharmacokinetic modeling : Predict ADMET properties (e.g., blood-brain barrier penetration) using SwissADME .

Example : Triazolo-pyrimidines with methoxy groups show higher binding affinity to cannabinoid receptors (ΔG = -9.2 kcal/mol) .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Vary substituents : Synthesize analogs with halogen, alkyl, or polar groups to assess bioactivity trends .
  • Assay selection : Use enzyme inhibition (e.g., kinase assays) and cell viability tests (e.g., MTT assays) .

Q. Basic

  • APTS (3-Aminopropyltriethoxysilane) : Achieves 80–90% yields in ethanol via one-pot multicomponent reactions .
  • TMDP : Offers recyclability (5 cycles, <5% activity loss) and eliminates column chromatography .

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